Cas no 167626-49-5 (Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate)

Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate 化学的及び物理的性質
名前と識別子
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- METHYL 3-NITRO-4-(1H-1,2,4-TRIAZOL-1-YL)BENZENECARBOXYLATE
- Benzoic acid, 3-nitro-4-(1H-1,2,4-triazol-1-yl)-, methyl ester
- Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate
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- MDL: MFCD00141981
- インチ: 1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3
- InChIKey: KZFMQWPQIKIILW-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(N2C=NC=N2)C([N+]([O-])=O)=C1
じっけんとくせい
- ゆうかいてん: 102-104°
Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB257932-5 g |
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate, 95%; . |
167626-49-5 | 95% | 5g |
€696.70 | 2023-04-27 | |
Key Organics Ltd | 1G-434S-5MG |
methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate |
167626-49-5 | >95% | 5mg |
£46.00 | 2023-09-07 | |
Chemenu | CM507664-1g |
Methyl3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate |
167626-49-5 | 97% | 1g |
$109 | 2022-09-29 | |
TRC | M343633-50mg |
Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate |
167626-49-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
Key Organics Ltd | 1G-434S-0.5G |
methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate |
167626-49-5 | >95% | 0.5g |
£83.00 | 2023-09-07 | |
abcr | AB257932-10g |
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate, 95%; . |
167626-49-5 | 95% | 10g |
€1131.70 | 2025-03-19 | |
A2B Chem LLC | AI74428-1g |
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate |
167626-49-5 | >95% | 1g |
$343.00 | 2024-04-20 | |
A2B Chem LLC | AI74428-5mg |
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate |
167626-49-5 | >95% | 5mg |
$214.00 | 2024-04-20 | |
Key Organics Ltd | 1G-434S-1G |
methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate |
167626-49-5 | >95% | 1g |
£132.00 | 2023-09-07 | |
TRC | M343633-500mg |
Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate |
167626-49-5 | 500mg |
$ 185.00 | 2022-06-03 |
Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylateに関する追加情報
Methyl 3-Nitro-4-(1H-1,2,4-Triazol-1-Yl)Benzenecarboxylate: A Comprehensive Overview
The compound Methyl 3-Nitro-4-(1H-1,2,4-Triazol-1-Yl)Benzenecarboxylate (CAS No. 167626-49-5) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzenecarboxylate group substituted with a nitro group at the 3-position and a 1H-1,2,4-triazol-1-yl group at the 4-position. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for research and industrial applications.
Recent studies have highlighted the potential of Methyl 3-Nitro-4-(1H-1,2,4-Triazol-1-Yl)Benzenecarboxylate in the development of advanced materials. For instance, researchers have explored its role as an intermediate in the synthesis of novel pharmaceutical compounds. The triazole ring is known for its stability and ability to form hydrogen bonds, which are critical in drug design for enhancing bioavailability and efficacy. Furthermore, the nitro group contributes to the compound's reactivity, enabling it to participate in various chemical transformations that are essential for creating complex molecular architectures.
In the context of materials science, this compound has shown promise in the creation of high-performance polymers. The benzenecarboxylate moiety serves as a versatile building block for polymerization reactions, while the triazole group enhances the thermal stability and mechanical properties of the resulting materials. These attributes make it a candidate for applications in aerospace and electronics industries, where materials with exceptional durability and heat resistance are required.
Another area of interest is the use of Methyl 3-Nitro-4-(1H-1,2,4-Triazol-1-Yl)Benzenecarboxylate in catalysis. The compound's ability to act as a ligand in transition metal complexes has been leveraged to develop efficient catalysts for organic synthesis. These catalysts have demonstrated superior activity in reactions such as cross-coupling and enantioselective reductions, which are pivotal in the production of fine chemicals and agrochemicals.
From an environmental perspective, there is growing interest in utilizing this compound for pollution control applications. The triazole group's ability to coordinate with metal ions has been exploited in designing adsorbents for heavy metal ions from aqueous solutions. This not only addresses environmental concerns but also provides a sustainable approach to waste management.
In conclusion, Methyl 3-Nitro-4-(1H-1,2,4-Triazol-1-Yl)Benzenecarboxylate (CAS No. 167626-49-5) is a multifaceted compound with diverse applications across various scientific domains. Its unique structural features and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its role in advancing technology and innovation is expected to grow significantly.
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